N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride

説明

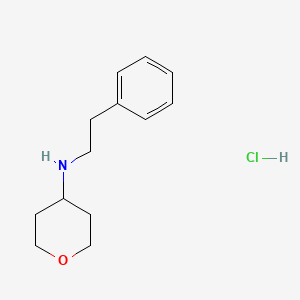

N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1158432-79-1) is a chemically modified amine derivative featuring a tetrahydro-2H-pyran (oxane) ring system. Its molecular formula is C₁₃H₂₀ClNO (molecular weight: 241.76 g/mol). The structure comprises a phenethyl group (–CH₂CH₂C₆H₅) attached to the nitrogen atom of the tetrahydro-2H-pyran-4-amine backbone, with a hydrochloride salt enhancing its stability and solubility . The SMILES notation (Cl.c1ccc(CCNC2CCOCC2)cc1) highlights the connectivity of the pyran ring, phenethyl chain, and chloride ion.

特性

IUPAC Name |

N-(2-phenylethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13;/h1-5,13-14H,6-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHEYXWMENRGBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of 4-Hydroxyalkyl Precursors

One common approach involves cyclization of suitably functionalized 4-hydroxyalkyl compounds. For example, tetrahydro-4H-pyran-4-one derivatives can be reduced or aminated to form the core ring, which is then functionalized at the 4-position.

- Example: Reduction of tetrahydro-4H-pyran-4-one with catalytic hydrogenation (using palladium on carbon) in methanol, followed by nitration or amination to introduce amino groups at the 4-position.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has been employed effectively to form tetrahydropyran rings, especially for disubstituted derivatives. This method involves olefin metathesis catalysts (e.g., Grubbs catalysts) to cyclize diene precursors, followed by functional group transformations to introduce amino groups.

Evans Aldol-Prins Strategy

A stereoselective route involves Evans aldol addition followed by Prins cyclization, enabling highly substituted tetrahydropyrans with stereocontrol. This method uses chiral auxiliaries and subsequent cyclization to generate the pyran ring with desired stereochemistry.

Introduction of the Phenethylamine Side Chain

Nucleophilic Substitution

The phenethylamine moiety can be introduced via nucleophilic substitution on the tetrahydropyran ring. For instance, halogenated intermediates (e.g., 4-bromo or 4-chloro derivatives) undergo nucleophilic attack by phenethylamine under basic conditions, yielding N-phenethyltetrahydropyran derivatives.

Reductive Amination

Alternatively, aldehyde or ketone precursors on the ring can be subjected to reductive amination with phenethylamine, providing a direct route to the amino substituted tetrahydropyran.

Formation of the Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step ensures the compound's stability and solubility for pharmaceutical applications.

- Procedure: Dissolution of the amine in ethanol followed by bubbling or addition of gaseous HCl or concentrated HCl solution, then crystallization to obtain N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride.

Summary of Key Reaction Conditions and Data

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization of 4-hydroxyalkyl precursor | Catalytic hydrogenation (Pd/C, MeOH) | Variable | Produces tetrahydropyran core |

| Ring closure via RCM | Grubbs catalyst, reflux | Good | For disubstituted pyrans |

| Stereoselective synthesis | Evans aldol, Prins cyclization | High | Stereocontrol |

| Nucleophilic substitution | Phenethylamine, base | Moderate to good | On halogenated intermediates |

| Salt formation | HCl in ethanol | Quantitative | Stabilizes amine as hydrochloride |

Research Findings and Data

- Research by Wu (2013): Developed racemic routes involving ring-closing metathesis and hydrogenation for tetrahydropyran synthesis, with subsequent amination steps.

- Chemical synthesis of related compounds: Synthesis of amino tetrahydropyrans from tetrahydro-4H-pyran-4-one using palladium-catalyzed hydrogenation and subsequent amination has been documented with yields around 78%.

- Stereoselective routes: Evans aldol-Prins strategies yield highly substituted tetrahydropyrans with stereocontrol, facilitating the synthesis of complex derivatives including amino compounds.

Notes and Considerations

- The choice of route depends on the desired stereochemistry, functional group compatibility, and scale.

- Ring-closing metathesis provides a versatile approach for complex substitution patterns.

- Nucleophilic substitution on halogenated intermediates offers a straightforward route for phenethylamine attachment.

- Salt formation with HCl is a standard procedure to stabilize the amino group, enhancing compound handling and storage.

化学反応の分析

Types of Reactions

N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Oxidation: Produces oxides or nitroso derivatives.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces substituted amines or amides.

科学的研究の応用

Medicinal Chemistry Applications

1. Pharmacological Potential

N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride has been investigated for its potential as a therapeutic agent in treating various conditions. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

2. Neurological Research

Studies indicate that this compound may exhibit neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to advancements in managing conditions such as Alzheimer's and Parkinson's disease.

3. Anticancer Activity

Research has shown that derivatives of tetrahydropyran compounds can inhibit tumor growth by interfering with cancer cell signaling pathways. This compound may possess similar properties, warranting further investigation into its anticancer efficacy.

1. Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific receptors or enzymes in the body. This interaction can modulate various signaling pathways, potentially leading to therapeutic outcomes.

2. Toxicological Studies

Preliminary toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also presents irritant properties, necessitating careful handling and further toxicological profiling.

Material Science Applications

1. Synthesis of Advanced Materials

The unique structure of this compound allows it to be used as a building block in the synthesis of novel materials. Its derivatives can be utilized in creating polymers or other advanced materials with tailored properties for specific applications.

Case Studies

| Study | Findings |

|---|---|

| Neuroprotective Effects | A study demonstrated that tetrahydropyran derivatives could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease therapies. |

| Anticancer Activity | Research indicated that compounds similar to this compound showed significant inhibition of cancer cell proliferation in vitro. |

| Material Development | Investigations into the use of this compound in polymer synthesis revealed enhanced mechanical properties and thermal stability in resultant materials. |

作用機序

The mechanism of action of N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The phenylethyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Effects on Lipophilicity :

- The phenethyl group in N-Phenethyltetrahydro-2H-pyran-4-amine HCl enhances lipophilicity compared to smaller alkyl (ethyl, methyl) or aromatic (phenyl) substituents. This property may improve blood-brain barrier penetration or receptor binding in pharmacological applications .

- N-Phenyltetrahydro-2H-pyran-4-amine HCl (CID 22361236) exhibits a lower molecular weight (~213.5 g/mol) and a rigid phenyl group, enabling distinct intermolecular interactions (e.g., π-π stacking) compared to the flexible phenethyl chain .

Hazard and Stability :

- N-Ethyltetrahydro-2H-pyran-4-amine HCl is classified as an irritant, highlighting the need for careful handling in synthetic workflows .

- Stability data for N-Phenethyltetrahydro-2H-pyran-4-amine HCl remain underreported, though its hydrochloride form suggests improved shelf-life compared to free bases .

Structural Similarity and Diversity: Compounds like 2-(Tetrahydro-2H-pyran-4-yl)ethanamine HCl (similarity score: 0.74) and 4-Methyltetrahydro-2H-pyran-4-amine HCl (similarity score: 0.72) demonstrate how minor structural changes (e.g., substituent position, branching) alter physicochemical profiles .

生物活性

N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride, a compound belonging to the pyran class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Pyran Compounds

Pyran derivatives are known for their wide range of biological activities, including neuroprotective effects, anti-inflammatory properties, and potential use in treating neurodegenerative diseases such as Alzheimer's disease (AD) . The structural framework of pyrans allows for various modifications that enhance their pharmacological profiles.

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

- Cholinesterase Inhibition : Compounds in this class have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

- Neuroprotection : Several studies have highlighted the neuroprotective effects of pyran derivatives through modulation of signaling pathways involved in neuronal survival and inflammation. For instance, these compounds can influence pathways such as PKA, CaMKII, and ERK, promoting cell survival and neurite outgrowth .

- Metal Chelation : Pyran compounds also exhibit metal chelation properties, which can reduce oxidative stress—a contributing factor in neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related pyran compounds:

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a pyran derivative similar to this compound in a model of Alzheimer's disease. The compound was shown to significantly reduce amyloid-beta aggregation and improve cognitive function in treated mice compared to controls. This suggests that the compound could potentially be developed as a therapeutic agent for AD .

Case Study 2: Cholinesterase Inhibition

In another study focusing on cholinesterase inhibition, a series of pyran derivatives were evaluated for their AChE inhibitory activity. The results indicated that modifications at specific positions on the pyran ring significantly enhanced inhibitory potency, with some compounds exhibiting IC50 values below 0.1 µM, suggesting strong potential for treating cognitive impairments associated with AD .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for N-Phenethyltetrahydro-2H-pyran-4-amine hydrochloride, and how can purity be optimized?

- Methodology : A two-step reductive amination is commonly employed. First, tetrahydro-2H-pyran-4-amine is reacted with phenethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile). The intermediate is then purified via column chromatography and converted to the hydrochloride salt using HCl gas in anhydrous ether.

- Optimization : Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry, solvent polarity). Statistical tools like factorial design reduce experimental iterations while maximizing yield and purity .

- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) and ¹H NMR (δ 2.8–3.2 ppm for pyran ring protons) .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to prevent inhalation of HCl vapors during salt formation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous halogenated waste .

- Storage : Store at –20°C in airtight containers under nitrogen to prevent hygroscopic degradation .

Q. How is structural characterization performed for this compound?

- Key Techniques :

| Technique | Parameters | Key Peaks/Data |

|---|---|---|

| ¹³C NMR | DMSO-d6 | 45–50 ppm (pyran C4), 125–130 ppm (phenethyl aromatic C) |

| HRMS | ESI+ | m/z calculated for C₁₃H₁₉ClN₂O⁺: 271.1209 |

| FT-IR | KBr pellet | 2500–2800 cm⁻¹ (N-H⁺ stretch), 1600 cm⁻¹ (C=N) |

- Cross-Validation : Compare with reference spectra from PubChem or ECHA databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., receptor binding vs. in vitro activity)?

- Root Cause Analysis :

- Impurities : Trace phenethylamine byproducts (e.g., N-phenylpiperidin-4-amine) may act as off-target agonists. Quantify via LC-MS with impurity standards .

- Solvent Effects : DMSO used in assays can alter compound aggregation. Validate solubility profiles using dynamic light scattering (DLS) .

Q. What computational strategies improve reaction design for derivatives of this compound?

- Quantum Chemistry : Employ DFT (B3LYP/6-31G*) to model transition states for stereoselective modifications at the pyran ring. ICReDD’s reaction path search tools reduce trial-and-error experimentation .

- Machine Learning : Train models on existing kinetic data to predict optimal catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation steps) .

Q. How can membrane separation technologies enhance purification of this hydrochloride salt?

- Methodology :

| Technology | Membrane Type | Efficiency |

|---|---|---|

| Nanofiltration | Polyamide | >90% salt retention |

| Electrodialysis | Bipolar | 85–95% chloride removal |

- Optimization : Adjust pH to 6–7 to minimize membrane fouling. Monitor conductivity to endpoint .

Q. What advanced analytical techniques address stability challenges in long-term storage?

- Degradation Pathways : Hydrolysis of the pyran ring under humid conditions.

- Mitigation :

- Analytics : Use accelerated stability studies (40°C/75% RH for 6 months) with UPLC-PDA to track degradation products .

- Formulation : Lyophilize with trehalose (1:1 w/w) to stabilize the crystalline structure .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。